![molecular formula C22H19N3O3S B5131516 N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide](/img/structure/B5131516.png)
N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide
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Overview
Description
N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide is a chemical compound that belongs to the phenothiazine class of compounds. This compound has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience. The purpose of
Scientific Research Applications
N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience. This compound has been shown to have potent neuroprotective and neuroregenerative properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Mechanism of Action
The mechanism of action of N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide is not fully understood. However, it is believed to act by modulating various signaling pathways in the brain, including the Nrf2-ARE pathway, the PI3K-Akt pathway, and the MAPK/ERK pathway. These pathways are involved in various cellular processes such as oxidative stress, inflammation, and apoptosis, which are all implicated in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide has been shown to have a number of biochemical and physiological effects. These include the induction of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, the promotion of neurite outgrowth, and the enhancement of synaptic plasticity. These effects are thought to underlie the neuroprotective and neuroregenerative properties of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide in lab experiments is its potent neuroprotective and neuroregenerative properties. This makes it a promising candidate for the treatment of various neurological disorders. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide. These include:
1. Further elucidation of the mechanism of action of this compound, particularly with regard to its effects on various signaling pathways in the brain.
2. Development of more effective methods for administering this compound in vivo, such as the use of nanoparticle-based delivery systems.
3. Evaluation of the efficacy of this compound in pre-clinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
4. Investigation of the potential side effects and toxicity of this compound, particularly with regard to its long-term use.
5. Development of more potent analogs of this compound with improved solubility and bioavailability.
Conclusion:
N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide is a promising compound for scientific research applications, particularly in the field of neuroscience. This compound has potent neuroprotective and neuroregenerative properties, making it a promising candidate for the treatment of various neurological disorders. However, further research is needed to fully elucidate the mechanism of action of this compound and to develop more effective methods for administering it in vivo.
Synthesis Methods
The synthesis of N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide involves the reaction of 2-(4-methoxyphenyl)acetic acid hydrazide with 10-chloro-10H-phenothiazine in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain the final compound.
properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)acetyl]phenothiazine-10-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-28-16-12-10-15(11-13-16)14-21(26)23-24-22(27)25-17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)25/h2-13H,14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISVSIKBKDQALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide |
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